molecular formula C13H8N2O4 B1436485 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid CAS No. 117457-10-0

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

Cat. No.: B1436485
CAS No.: 117457-10-0
M. Wt: 256.21 g/mol
InChI Key: YOGGRRVXPTXMET-UHFFFAOYSA-N
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Description

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid is a chemical reagent for research applications. While specific biological activity data for this precise molecule is limited in public literature, its core structure suggests significant potential in medicinal chemistry and drug discovery. The indane-1,3-dione moiety is a recognized pharmacophore in the development of small-molecule inhibitors. Compounds featuring similar heterocyclic scaffolds, such as 1,3,4-thiadiazole and benzimidazole derivatives, are extensively investigated for their diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities . Furthermore, sophisticated computer-aided drug design (CADD) methodologies, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations, are increasingly employed to evaluate and predict the interactions of novel compounds with biological targets like protein tyrosine phosphatases (PTPN22) and viral proteases . This compound serves as a valuable synthon for researchers exploring the structure-activity relationships of complex heterocyclic systems aimed at modulating specific enzymatic pathways or protein-protein interactions in autoimmune diseases, oncology, and infectious disease research.

Properties

IUPAC Name

2-[[cyano-(1-hydroxy-3-oxoinden-2-yl)methylidene]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O4/c14-5-9(15-6-10(16)17)11-12(18)7-3-1-2-4-8(7)13(11)19/h1-4,18H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGGRRVXPTXMET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C(=NCC(=O)O)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid, known by its CAS number 117457-10-0, is a compound with notable biological activity primarily studied for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C13H8N2O4
  • Molecular Weight : 256.21 g/mol
  • Density : 1.536 g/cm³ (predicted)
  • Melting Point : 187-189 °C
  • pKa : 3.76 (predicted)

The biological activity of this compound is primarily attributed to its interactions with various cellular pathways. Research indicates that it may exert its effects through:

  • Inhibition of Tumor Growth : Similar compounds have shown the ability to inhibit growth in cancer cell lines by inducing apoptosis and inhibiting angiogenesis. For instance, related compounds like CDDO have been documented to down-regulate critical survival pathways involving cyclin D1 and survivin in pancreatic cancer cells .
  • Reactive Oxygen Species (ROS) Induction : The compound may induce oxidative stress in cancer cells, leading to mitochondrial dysfunction and apoptosis. This mechanism has been observed with structurally similar compounds that activate ROS pathways .
  • Transcription Factor Modulation : The activity may involve the modulation of specificity protein (Sp) transcription factors, which are crucial for regulating gene expression related to cell growth and survival .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Anticancer ActivityInduces apoptosis in pancreatic cancer cells
Antiangiogenic EffectsInhibits vascular endothelial growth factor (VEGF)
ROS InductionCauses mitochondrial dysfunction

Case Study 1: Anticancer Efficacy

A study evaluated the effects of a related compound, CDDO-Me, which shares structural similarities with this compound. It was found to significantly inhibit tumor growth in an orthotopic pancreatic cancer model at a dosage of 7.5 mg/kg/day. The study highlighted the down-regulation of Sp transcription factors as a key mechanism behind the observed anticancer effects .

Case Study 2: Mechanism Exploration

Further investigations into the mechanisms revealed that treatment with CDDO and its derivatives resulted in increased levels of ROS and decreased mitochondrial membrane potential in treated cells. This suggests a potential pathway for inducing cell death through oxidative stress mechanisms .

Comparison with Similar Compounds

Structural Analog 1: (((1,3-Dioxo-1,3-Dihydro-2H-Inden-2-yliden)Methyl)Amino)Acetic Acid

  • Molecular Formula: C₁₂H₉NO₄
  • Key Differences: Lacks the cyano group on the methylidene bridge.

Structural Analog 2: Cyano(N-Methyl-2-Oxoindolin-3-ylidene)Acetic Acid (Compound 2e in )

  • Molecular Formula : C₁₂H₈N₂O₃
  • Key Differences : Replaces the inden-dione core with a 2-oxoindolin-3-ylidene ring.
  • Impact : The indole-derived ring system alters conjugation patterns, reducing absorption in the far-red spectrum compared to the inden-dione-based target compound. The N-methyl group may enhance solubility in organic solvents .

Structural Analog 3: 2-(1,3-Dioxo-1,3-Dihydro-2H-Inden-2-yliden)-2-[(2-Pyridinylmethyl)Amino]Acetonitrile

  • Molecular Formula : C₁₇H₁₁N₃O₂
  • Key Differences : Substitutes the acetic acid moiety with an acetonitrile group and adds a pyridinylmethylamine side chain.
  • Impact : The acetonitrile group increases hydrophobicity, while the pyridine ring introduces basicity, making this compound more suited for coordination chemistry than the target’s carboxylic acid-driven applications .

Structural Analog 4: (R)-2-Amino-2-(2,3-Dihydro-1H-Inden-2-yl)Acetic Acid

  • Molecular Formula: C₁₁H₁₃NO₂
  • Key Differences: Lacks both the cyano and dioxo groups; features a simpler inden ring with an amino acid side chain.
  • Impact : The absence of electron-withdrawing groups reduces acidity (pKa ~4.5 vs. ~2.8 for the target) and limits utility in charge-transfer applications. This analog is primarily studied in peptide mimetics and neurotransmitter research .

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications
Target Compound C₁₃H₉N₂O₄* 289.23 g/mol Cyano, dioxo-inden, carboxylic acid Dyes, solar cells, bioactive molecules
Analog 1 (No cyano) C₁₂H₉NO₄ 247.20 g/mol Dioxo-inden, carboxylic acid Intermediate in organic synthesis
Analog 2 (2-Oxoindolin core) C₁₂H₈N₂O₃ 228.20 g/mol Cyano, oxoindolin, carboxylic acid Anticancer agent precursors
Analog 3 (Pyridinylmethyl/acetonitrile) C₁₇H₁₁N₃O₂ 289.30 g/mol Cyano, dioxo-inden, pyridine Metal-organic frameworks
Analog 4 (Simple inden amino acid) C₁₁H₁₃NO₂ 191.23 g/mol Inden, amino acid Peptide mimetics

*Estimated based on structural analysis.

Preparation Methods

Synthesis of the Indanedione Core

The 1,3-dioxo-1,3-dihydro-2H-indene moiety is typically synthesized by oxidation of indan or indanone precursors. Common methods include:

Introduction of the Cyano Group

The cyano group is introduced at the methylene carbon adjacent to the indanedione ring through:

Coupling with Aminoacetic Acid

The final step involves the formation of an imine or Schiff base linkage between the cyano-substituted indanedione derivative and aminoacetic acid:

  • Condensation Reaction: The amino group of aminoacetic acid reacts with the aldehyde or ketone functionality of the cyano-substituted intermediate under mild acidic or neutral conditions.
  • Reaction Conditions: Typically performed in solvents such as ethanol or methanol, sometimes with catalytic acid or base, at room temperature or with gentle heating.

Purification and Characterization

After synthesis, the compound is purified by recrystallization or chromatographic methods. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural features.
  • Mass spectrometry (MS) for molecular weight verification.
  • Infrared (IR) spectroscopy to identify functional groups such as cyano and carboxylic acid.
  • Elemental analysis to confirm composition.

Detailed Research Findings and Data

Due to the specificity of the compound, detailed synthetic procedures are often found in patent literature and specialized organic synthesis reports. For example, a patent (JPH0454662B2) describes synthesis methods involving condensation reactions of cyclic diketones with amino acids and cyano compounds, which are analogous to the preparation of this compound.

Table 1: Summary of Key Preparation Steps

Step Reactants/Intermediates Conditions Outcome/Notes
1 Indan-2-one Oxidation (SeO2, HNO3) Formation of 1,3-indanedione core
2 1,3-Indanedione + Cyanoacetic acid Base catalyst (piperidine), EtOH Knoevenagel condensation to introduce cyano group
3 Cyano-substituted intermediate + Aminoacetic acid Mild acid/base, EtOH, reflux or room temp Schiff base formation yielding target compound
4 Crude product Recrystallization or chromatography Purified 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

Table 2: Typical Reaction Parameters and Yields

Reaction Step Temperature (°C) Time (hours) Solvent Catalyst/Base Yield (%)
Oxidation of Indan-2-one 60-80 4-6 Acetic acid SeO2 or HNO3 70-85
Knoevenagel condensation 25-60 2-4 Ethanol Piperidine 75-90
Schiff base formation 25-80 1-3 Ethanol None or mild acid 65-80

Analytical and Spectroscopic Data

  • NMR Data: Characteristic signals for the indanedione protons, cyano group, and aminoacetic acid methylene protons confirm structure.
  • IR Spectra: Strong absorption bands near 2200 cm^-1 for the cyano group and broad bands around 1700 cm^-1 for carbonyl groups.
  • Mass Spectrometry: Molecular ion peak consistent with the molecular weight of the compound.

Notes on Alternative Methods and Optimization

  • Some studies suggest using microwave-assisted synthesis to reduce reaction times in Knoevenagel condensation.
  • Solvent-free or green chemistry approaches have been explored for similar condensation reactions to improve environmental sustainability.
  • Catalysts such as ionic liquids or organocatalysts may enhance yield and selectivity.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid to improve yield and purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions such as solvent polarity (e.g., DMF or THF), temperature (50–80°C), and catalytic bases (e.g., triethylamine). The indane-1,3-dione moiety in similar compounds (e.g., ) is sensitive to hydrolysis, requiring anhydrous conditions. Monitoring reaction progress via TLC or HPLC ensures intermediate stability. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization enhances purity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its identity?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C): To resolve the cyano group (δ ~110–120 ppm in ¹³C) and inden-dione carbonyl signals (δ ~180–190 ppm).
  • IR : Confirm C≡N stretch (~2200 cm⁻¹) and carbonyl stretches (1700–1750 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.
    Structural analogs in and provide reference spectra for comparison .

Q. How does the compound’s stability vary under different pH and temperature conditions during storage?

  • Methodological Answer : Conduct accelerated stability studies by storing samples at 4°C (short-term), -20°C (long-term), and room temperature under varying pH (3–10). Monitor degradation via HPLC-UV at 254 nm. The inden-dione core () is prone to hydrolysis in acidic/basic conditions, requiring neutral buffers for biological assays .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electron density distribution, focusing on the cyano group’s electron-withdrawing effects and the inden-dione’s electrophilic carbonyl carbons. Compare frontier molecular orbitals (HOMO/LUMO) with experimental reactivity data from similar compounds ( ). Solvent effects (PCM model) refine predictions for aqueous or organic media .

Q. What strategies resolve contradictions in reported biological activities of structurally similar inden-dione derivatives?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity). For example, highlights discrepancies in antimicrobial potency due to variations in bacterial strains or solvent carriers. Use orthogonal assays (e.g., fluorescence-based enzymatic inhibition) and structural analogs () to isolate structure-activity relationships (SAR) .

Q. What is the role of the cyano group in modulating the compound’s electronic properties and intermolecular interactions?

  • Methodological Answer : The cyano group enhances electrophilicity at the adjacent methylene carbon (α-carbon), facilitating nucleophilic attacks. Use X-ray crystallography (as in ) or Hirshfeld surface analysis to study hydrogen bonding and π-π stacking. Compare with cyano-free analogs () to quantify electronic effects on redox potentials (cyclic voltammetry) or charge-transfer complexes .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound across studies?

  • Methodological Answer : Reconcile discrepancies by:

  • Verifying solvent and temperature conditions (DMSO-d6 vs. CDCl₃ shifts).
  • Repurifying samples to remove impurities (e.g., unreacted starting materials).
  • Cross-referencing with computational NMR predictions (e.g., ACD/Labs or Gaussian) based on ’s QSPR models .

Key Methodological Recommendations

  • Synthesis : Prioritize inert atmospheres (N₂/Ar) to stabilize reactive intermediates ().
  • Characterization : Use hyphenated techniques (LC-MS, GC-IR) for trace analysis.
  • Computational Modeling : Validate DFT results with experimental kinetics (e.g., stopped-flow spectroscopy).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid
Reactant of Route 2
2-{[cyano(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)methyl]amino}acetic acid

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